(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one
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Overview
Description
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is a complex organic compound that belongs to the class of morpholinones This compound is characterized by a morpholine ring substituted with a benzyl group and a hydroxy(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the Hydroxy(phenyl)methyl Group: This step involves the reaction of the intermediate compound with benzaldehyde in the presence of a reducing agent to form the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxy(phenyl)methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Reduced forms of the hydroxy(phenyl)methyl group.
Substitution: Substituted morpholinone derivatives with various functional groups.
Scientific Research Applications
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the hydroxy(phenyl)methyl group, making it less complex.
2-Hydroxy-4-benzylmorpholine: Similar structure but with different functional groups.
4-Benzyl-2-morpholinone: Lacks the hydroxy(phenyl)methyl group.
Uniqueness
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is unique due to the presence of both the benzyl and hydroxy(phenyl)methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
800407-88-9 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-[(S)-hydroxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17-/m0/s1 |
InChI Key |
IIBSPZWJLYZHQR-IRXDYDNUSA-N |
Isomeric SMILES |
C1CO[C@H](C(=O)N1CC2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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